molecular formula C17H25N3O B2657823 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034264-18-9

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2657823
CAS No.: 2034264-18-9
M. Wt: 287.407
InChI Key: TWGMVRHXVRHQSD-UHFFFAOYSA-N
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Description

The compound “N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide” is a structurally complex molecule featuring a cyclopropane carboxamide core linked to a cyclopentyl group and a methyl-substituted tetrahydrocyclopenta[c]pyrazole moiety. Its design integrates multiple fused and bridged ring systems, which are often associated with enhanced conformational rigidity and binding specificity in medicinal chemistry contexts. The cyclopropane ring, known for its strain-induced reactivity, may contribute to unique electronic properties, while the pyrazole moiety is frequently employed in bioactive compounds due to its hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19-16-8-4-7-14(16)15(18-19)11-20(13-5-2-3-6-13)17(21)12-9-10-12/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGMVRHXVRHQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, patents, and chemical databases to provide a comprehensive overview.

Molecular Formula and Weight

  • Molecular Formula : C18_{18}H27_{27}N5_5O4_4S
  • Molecular Weight : 409.5 g/mol

Structural Features

The compound features several notable structural components:

  • A cyclopentyl group
  • A tetrahydrocyclopenta[c]pyrazole moiety
  • A cyclopropanecarboxamide structure

These components contribute to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways related to growth and apoptosis.

Pharmacological Potential

Research indicates that this compound may have applications in treating various conditions due to its pharmacological properties:

  • Anti-cancer Activity : The compound has shown promise in inhibiting the growth of cancer cells, particularly in models of non-small-cell lung carcinoma and ovarian cancer. It acts independently of the MGMT repair mechanism, making it effective against tumors resistant to conventional therapies .
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

Case Studies

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines compared to control groups.
  • Animal Models : In vivo studies using murine models have indicated that the compound can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.

Comparative Biological Activity

Compound NameBiological ActivityReferences
This compoundAnti-cancer, Neuroprotective
DianhydrogalactitolAlkylating agent for cancer treatment
Similar Pyrazole DerivativesVarious kinase inhibition

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the cyclopentyl and tetrahydrocyclopenta[c]pyrazole groups.
  • Coupling these groups with the cyclopropanecarboxamide structure.

Industrial Production Methods

For large-scale production, optimized synthetic routes are essential to maximize yield while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are often employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct experimental or computational data on this specific compound in the provided evidence, a comprehensive comparison with analogs must rely on structural and functional inferences from related chemical classes. Below is an analysis based on analogous compounds and methodologies referenced in crystallographic literature (e.g., SHELX programs ):

Structural Analogues

Compound Class Key Structural Differences Potential Functional Implications
Cyclopropane carboxamides Replacement of cyclopentyl with aryl groups (e.g., phenyl) Altered lipophilicity and steric interactions
Pyrazole derivatives Substitution of tetrahydrocyclopenta[c]pyrazole with indazole or imidazole Modified hydrogen-bonding networks and target selectivity
Bridged bicyclic systems Use of cyclohexane instead of cyclopentane in the carboxamide side chain Changes in ring strain and conformational flexibility

Crystallographic Insights

SHELX programs (e.g., SHELXL, SHELXS) have been pivotal in resolving the crystal structures of similar small molecules. For instance:

  • Cyclopropane-containing analogs : High-resolution X-ray studies often reveal planar cyclopropane rings with bond angles deviating from ideal tetrahedral geometry, influencing intermolecular packing and stability .
  • Pyrazole-based structures : Pyrazole rings typically exhibit strong π-π stacking interactions, which may be disrupted in the tetrahydrocyclopenta[c]pyrazole system due to partial saturation .

Pharmacological and Physicochemical Properties

While direct data for the queried compound is lacking, comparative studies of related molecules suggest:

  • Metabolic stability : The methyl group on the pyrazole ring may reduce oxidative metabolism, as seen in similar methyl-substituted heterocycles.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclopropane carboxamide formation : Reacting cyclopropanecarbonyl chloride with a secondary amine precursor under anhydrous conditions.
  • Pyrazole ring functionalization : Introducing the 1-methyltetrahydrocyclopenta[c]pyrazole moiety via nucleophilic substitution or coupling reactions.
  • Optimization parameters :
    • Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) for polar intermediates .
    • Temperature : Controlled heating (60–80°C) to minimize side reactions .
    • Catalysts : Palladium-based catalysts for cross-coupling steps .
  • Purity control : Use thin-layer chromatography (TLC) to monitor reaction progress .

Q. Which analytical methods are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity >95% .
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX software (e.g., SHELXL for refinement) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action against biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Focus on hydrogen bonding and hydrophobic pockets .
  • Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories (AMBER or GROMACS) to identify critical residue interactions .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC50 values .

Q. What experimental designs address contradictions in bioactivity data across different models?

  • Dose-response standardization : Use a unified protocol (e.g., 0.1–100 µM range) for in vitro assays (e.g., enzyme inhibition, cell viability) .
  • Model validation : Compare results across ≥3 cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) to rule out cell-specific effects .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and report effect sizes .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • SAR studies : Modify substituents on the cyclopentyl or pyrazole groups to improve solubility (e.g., introduce hydroxyl groups) or reduce metabolic clearance .
  • LogP optimization : Use shake-flask or chromatographic methods to measure partition coefficients; aim for LogP < 3 to enhance bioavailability .
  • Prodrug strategies : Attach hydrolyzable groups (e.g., esters) to improve membrane permeability .

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